(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE, typically involves multi-step organic reactions. One common method involves the construction of the indole ring system followed by functionalization at specific positions . For instance, the synthesis might start with the formation of the indole core through a Fischer indole synthesis or a Bartoli indole synthesis. Subsequent steps would involve chlorination and methylation to introduce the chloro and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are increasingly used to optimize the production process . These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro positions .
Scientific Research Applications
(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents, such as:
Uniqueness
What sets (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE apart is its specific combination of functional groups, which confer unique chemical and biological properties . This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21Cl2N3O |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21Cl2N3O/c1-14-18-13-16(23)6-7-19(18)24(2)20(14)21(27)26-10-8-25(9-11-26)17-5-3-4-15(22)12-17/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
UNGDJKUHPPUWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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